N-Hydroxy-N-(4-phenoxyphenyl)acetamide
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Overview
Description
N-Hydroxy-N-(4-phenoxyphenyl)acetamide is a chemical compound with a molecular formula of C14H13NO3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group, a phenoxy group, and an acetamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-(4-phenoxyphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-phenoxyaniline with acetic anhydride in the presence of a base, followed by the introduction of a hydroxylamine derivative. The reaction conditions typically include a solvent such as acetic acid and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves multi-step processes to ensure high yield and purity. One-pot synthesis methods have been developed to streamline the production process. For example, the reductive carbonylation of nitrobenzene catalyzed by palladium (II) complexes in dilute acetic acid has been shown to produce this compound with high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-Hydroxy-N-(4-phenoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N-Hydroxy-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenoxy and acetamide groups contribute to its binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
N-Hydroxy-N-(4-phenoxyphenyl)acetamide can be compared with other similar compounds to highlight its uniqueness:
N-Hydroxy-N-(4-hydroxyphenyl)acetamide: This compound has a hydroxy group instead of a phenoxy group, which affects its chemical reactivity and biological activity.
N-Hydroxy-N-(4-ethoxyphenyl)acetamide: The presence of an ethoxy group instead of a phenoxy group alters its solubility and interaction with biological targets.
N-Hydroxy-N-(4-nitrophenyl)acetamide:
By comparing these compounds, researchers can better understand the structure-activity relationships and optimize the design of new molecules for specific applications.
Properties
CAS No. |
71708-92-4 |
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Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-hydroxy-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C14H13NO3/c1-11(16)15(17)12-7-9-14(10-8-12)18-13-5-3-2-4-6-13/h2-10,17H,1H3 |
InChI Key |
CBCRJEHXQUNGAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)OC2=CC=CC=C2)O |
Origin of Product |
United States |
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